REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[C:5]([N:7]([O:9][CH3:10])[CH3:8])=[O:6].[H-].[Na+].Cl[CH2:17][O:18][CH3:19]>CN(C)C=O>[CH3:17][O:18][CH2:19][O:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[C:5]([N:7]([O:9][CH3:10])[CH3:8])=[O:6] |f:1.2|
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Name
|
|
Quantity
|
69 g
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Type
|
reactant
|
Smiles
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OC=1C=C(C(=O)N(C)OC)C=CC1
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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11.5 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
31.2 mL
|
Type
|
reactant
|
Smiles
|
ClCOC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
After stirring at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
DISTILLATION
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Details
|
the solvent was distilled off
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Type
|
WASH
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Details
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The organic layer was washed with 50 ml of aqueous sodium hydrogen carbonate and two times with water (80 ml each)
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Type
|
DRY_WITH_MATERIAL
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Details
|
finally dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
Removing the solvent in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COCOC=1C=C(C(=O)N(C)OC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.5 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |